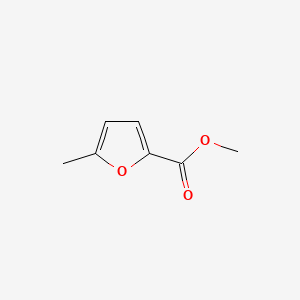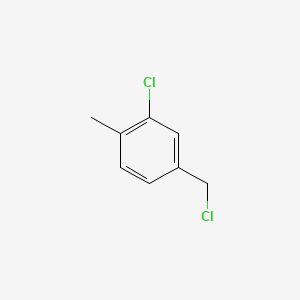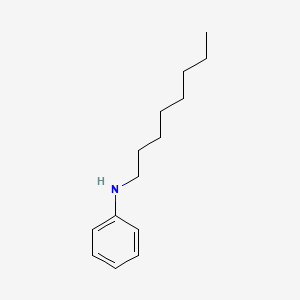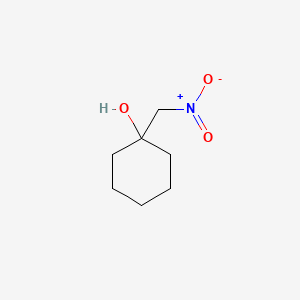
1,3,5-トリエチニルベンゼン
概要
説明
1,3,5-Triethynylbenzene is a useful research compound. Its molecular formula is C12H6 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Triethynylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-Triethynylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triethynylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
グラフェンの合成
1,3,5-トリエチニルベンゼンは、ロジウム表面でのグラフェン合成における炭素前駆体として使用されます。 このプロセスは、グラフェンの優れた電気的、熱的、機械的特性のために重要であり、電子工学、エネルギー貯蔵、材料科学において幅広い潜在的な用途があります .
超分子化学
この化合物は、分子認識要素を組織化する超分子テンプレートとして機能します。 この用途は、特定の分子を認識して応答できる分子センサーやデバイスの開発において重要です .
遷移金属錯体
1,3,5-トリエチニルベンゼンは、さまざまな遷移金属ビルディングブロックを接続するユニットとして機能します。 これらの錯体は、その独自の電子特性により、触媒、材料科学、電子デバイスの構成要素として用途があります .
有機金属合成
この化合物は、一連の二核および三核配位子を合成するために使用されます。 これらの配位子は、触媒や材料科学における潜在的な用途を持つ、複雑な有機金属構造を作成する上で重要です .
分子エレクトロニクス
密度汎関数理論計算に基づいて、1,3,5-トリエチニルベンゼンは、シリコン表面に導電性分子ワイヤーを製造する可能性について研究されてきました。 これは、分子エレクトロニクスやナノテクノロジーの進歩につながる可能性があります .
作用機序
Target of Action
The primary target of 1,3,5-Triethynylbenzene (TEB) is the synthesis of graphene . TEB is used as a carbon precursor for graphene synthesis on Rhodium (Rh 111) . The role of TEB in this process is to provide the carbon atoms necessary for the formation of graphene .
Mode of Action
TEB interacts with its target through a process involving π–d orbital hybridization between TEB and Rh (111) . This interaction can occur through two synthesis pathways: room-temperature adsorption followed by a temperature-programmed annealing or direct annealing to target growth temperature under ultrahigh vacuum conditions . In the former growth pathway, the benzene ring of the TEB unit is expected to be maintained throughout the whole annealing process .
Biochemical Pathways
The biochemical pathway affected by TEB involves the synthesis of graphene . During this process, several-molecule oligomers and graphene nanoclusters are detected to be the crucial intermediates through stepwise annealing . The synthesis of graphene using TEB usually results in fewer domain boundaries and defects, probably due to sufficient diffusion and rearrangement of carbon precursors .
Result of Action
The result of TEB’s action is the synthesis of high-quality graphene . Graphene synthesized via TEB usually possesses fewer domain boundaries and defects than those synthesized via other methods . This is likely due to the sufficient diffusion and rearrangement of carbon precursors during the synthesis process .
Action Environment
The action of TEB is influenced by environmental factors such as temperature and vacuum conditions . For instance, the synthesis of graphene using TEB requires ultrahigh vacuum conditions . Additionally, the annealing process can be performed at room temperature or at a target growth temperature . These environmental factors play a crucial role in the efficacy and stability of TEB’s action.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1,3,5-Triethynylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of graphene. It acts as a carbon precursor in the formation of graphene on rhodium surfaces. The interaction between 1,3,5-Triethynylbenzene and rhodium involves π–d orbital hybridization, which facilitates the formation of high-quality graphene at relatively low temperatures . Additionally, 1,3,5-Triethynylbenzene interacts with various transition metal complexes, forming stable compounds that are useful in catalysis and materials science .
Cellular Effects
The effects of 1,3,5-Triethynylbenzene on cellular processes are primarily related to its role in the synthesis of graphene. The compound’s interaction with rhodium surfaces leads to the formation of graphene nanoclusters, which can influence cell function by providing a substrate for cell growth and differentiation . Furthermore, the presence of 1,3,5-Triethynylbenzene in cellular environments can affect cell signaling pathways and gene expression by altering the local chemical environment and providing a scaffold for molecular interactions .
Molecular Mechanism
At the molecular level, 1,3,5-Triethynylbenzene exerts its effects through π–d orbital hybridization with rhodium surfaces. This interaction facilitates the adsorption of 1,3,5-Triethynylbenzene onto the rhodium surface, followed by temperature-programmed annealing to form graphene. The benzene ring of 1,3,5-Triethynylbenzene remains intact during this process, leading to the formation of high-quality graphene with fewer defects . Additionally, 1,3,5-Triethynylbenzene can form stable complexes with transition metals, which can act as catalysts in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Triethynylbenzene change over time, particularly during the synthesis of graphene. The compound’s stability and degradation are influenced by the annealing temperature and the presence of rhodium surfaces. Over time, 1,3,5-Triethynylbenzene undergoes stepwise annealing, leading to the formation of graphene nanoclusters and oligomers . Long-term effects on cellular function include the potential for graphene substrates to support cell growth and differentiation, providing a stable environment for cellular processes .
Dosage Effects in Animal Models
The effects of 1,3,5-Triethynylbenzene in animal models vary with different dosages. At low doses, the compound may not exhibit significant toxic effects, while higher doses could lead to adverse effects such as cellular toxicity and disruption of normal cellular functions . Threshold effects observed in studies indicate that there is a dosage range within which 1,3,5-Triethynylbenzene can be safely used without causing significant harm to the organism .
Metabolic Pathways
1,3,5-Triethynylbenzene is involved in metabolic pathways related to its role as a carbon precursor in graphene synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of graphene on rhodium surfaces. This process involves the stepwise annealing of 1,3,5-Triethynylbenzene, leading to the formation of graphene nanoclusters and oligomers . The metabolic flux and metabolite levels are influenced by the presence of 1,3,5-Triethynylbenzene, which can alter the local chemical environment and affect cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,3,5-Triethynylbenzene is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects on cellular processes . The transport and distribution of 1,3,5-Triethynylbenzene are influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 1,3,5-Triethynylbenzene is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can affect the activity and function of 1,3,5-Triethynylbenzene, as it interacts with biomolecules within these compartments . The presence of 1,3,5-Triethynylbenzene in specific subcellular locations can influence cellular processes such as gene expression, signaling pathways, and metabolic activities .
特性
IUPAC Name |
1,3,5-triethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6/c1-4-10-7-11(5-2)9-12(6-3)8-10/h1-3,7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRMMTYSQSIGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88666-89-1 | |
| Record name | Benzene, 1,3,5-triethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88666-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00226581 | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7567-63-7 | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007567637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7567-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















